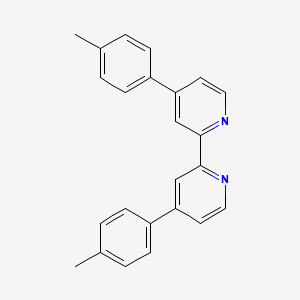

2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-

Description

BenchChem offers high-quality 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-2-[4-(4-methylphenyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-17-3-7-19(8-4-17)21-11-13-25-23(15-21)24-16-22(12-14-26-24)20-9-5-18(2)6-10-20/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNYHQVSSDMQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549118 | |

| Record name | 4,4'-Bis(4-methylphenyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111971-31-4 | |

| Record name | 4,4′-Bis(4-methylphenyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111971-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(4-methylphenyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Bipyridine Ligands in Coordination Chemistry

Substituted 2,2'-bipyridine (B1663995) ligands are a cornerstone of coordination chemistry due to their ability to form stable chelate complexes with a wide array of metal ions. dcu.ie The introduction of various substituent groups onto the bipyridine framework allows for the precise modulation of the ligand's electronic and steric properties. For instance, electron-donating or electron-withdrawing groups can alter the redox potentials of the resulting metal complexes, which is crucial for applications in catalysis and electron transfer studies. nih.gov

The steric hindrance introduced by bulky substituents can influence the coordination geometry around the metal center, affect the stability of the complex, and control access of substrates to the metal's active site in catalytic reactions. rsc.org Furthermore, the nature of the substituent can impact the photophysical properties of the complexes, such as their absorption and emission spectra, excited-state lifetimes, and quantum yields. This tunability is of paramount importance in the development of materials for applications like organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. nih.govnih.gov The solubility of the complexes in different solvents can also be controlled by the appropriate choice of substituents, facilitating their use in a variety of reaction media. rsc.org

The Evolution of Bipyridine Based Research and Its Impact

The study of 2,2'-bipyridine (B1663995) as a ligand dates back to the late 19th century, with its ability to form intensely colored complexes with metal ions like iron(II) being one of the earliest recognized properties. wisc.edu This led to its initial use in analytical chemistry for the colorimetric determination of metals. The subsequent decades saw a burgeoning interest in the coordination chemistry of bipyridine, with researchers exploring its complexes with a vast range of transition metals. wisc.edu

A pivotal moment in bipyridine research was the discovery of the unique photophysical and electrochemical properties of ruthenium(II) tris(bipyridine) complexes. rsc.org These complexes exhibit strong absorption in the visible region, long-lived excited states, and reversible redox behavior, making them ideal candidates for studies in artificial photosynthesis, solar energy conversion, and as photosensitizers. dcu.iersc.org This discovery spurred extensive research into the synthesis of new bipyridine ligands with tailored properties to optimize the performance of these complexes.

The development of modern synthetic methodologies, such as cross-coupling reactions, has greatly facilitated the synthesis of a diverse array of substituted bipyridines, including those with aryl substituents at the 4 and 4' positions. nih.govnih.gov This has enabled a more systematic investigation of structure-property relationships and the rational design of bipyridine-based complexes for specific applications in catalysis, materials science, and medicine. nih.govnih.gov

Scope and Academic Research Focus on 2,2 Bipyridine, 4,4 Bis 4 Methylphenyl

Strategic Approaches to Bipyridine Core Synthesis

The construction of the 2,2'-bipyridine scaffold, particularly when substituted at the 4 and 4' positions, relies heavily on modern cross-coupling and dimerization techniques. These methods offer efficient and selective ways to form the crucial C-C bond linking the two pyridine (B92270) rings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in the formation of biaryl compounds, including substituted bipyridines. The versatility of palladium catalysis allows for the coupling of a wide range of substrates under relatively mild conditions.

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is particularly effective for creating C-C bonds between sp2-hybridized carbon atoms. organic-chemistry.org

A viable synthetic route to 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- involves the homocoupling of a 2-halo-4-(4-methylphenyl)pyridine intermediate. For instance, 2-bromo-4-(4-methylphenyl)pyridine (B3213504) can be subjected to palladium-catalyzed homocoupling conditions to yield the desired bipyridine. This approach is advantageous as it builds the bipyridine core and introduces the substituents in a convergent manner.

| Reactant | Catalyst | Solvent | Yield (%) |

| 2-bromo-4-(4-methylphenyl)pyridine | Pd(PPh₃)₄ / Zn | DMF | Moderate to Good |

Note: This table represents a plausible reaction based on established Kumada homocoupling principles; specific yield data for this exact reaction may vary based on precise conditions.

The Stille coupling reaction provides a powerful and versatile method for the synthesis of complex organic molecules, including substituted bipyridines, by coupling an organotin compound with an organic halide catalyzed by palladium. nih.gov This reaction is known for its tolerance of a wide variety of functional groups. nih.gov

A strategic approach for the synthesis of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- using a Stille coupling involves the reaction of a 4,4'-dihalo-2,2'-bipyridine with a 4-methylphenyltin reagent. For example, 4,4'-dibromo-2,2'-bipyridine (B104092) can be coupled with (4-methylphenyl)tributylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to afford the target compound in good yields. nih.govresearchgate.net This method allows for the late-stage introduction of the aryl substituents onto a pre-formed bipyridine core.

| Bipyridine Precursor | Organotin Reagent | Catalyst | Yield (%) |

| 4,4'-Dibromo-2,2'-bipyridine | (4-methylphenyl)tributylstannane | Pd(PPh₃)₄ | High |

This table illustrates a representative Stille coupling reaction for the synthesis of the target compound.

Nickel-Catalyzed Dimerization Techniques

Nickel-catalyzed reductive dimerization of halopyridines is a highly effective and often more economical alternative to palladium-catalyzed methods for the synthesis of symmetrical 2,2'-bipyridines. rsc.org These reactions typically employ a nickel(II) salt as a precatalyst and a reducing agent, such as zinc or manganese powder, to generate the active nickel(0) species. rsc.org

The synthesis of 4,4'-disubstituted-2,2'-bipyridines, such as 4,4'-di-tert-butyl-2,2'-bipyridine, has been successfully achieved through the nickel-catalyzed dimerization of the corresponding 2-chloropyridine (B119429) derivative. rsc.org A similar strategy can be envisioned for the synthesis of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- starting from 2-chloro-4-(4-methylphenyl)pyridine. The reaction proceeds via the reductive coupling of two molecules of the chloropyridine, facilitated by the nickel catalyst.

Table of Nickel-Catalyzed Dimerization of Substituted 2-Chloropyridines:

| 2-Chloropyridine Derivative | Catalyst | Reductant | Solvent | Yield (%) |

| 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O | Mn powder | DMF | 81 |

| 2-chloro-5-(trifluoromethyl)pyridine | NiBr₂·3H₂O | Mn powder | DMF | 70 |

| 2-chloropyridine | NiBr₂·3H₂O | Mn powder | DMF | 86 |

This data, adapted from related syntheses, suggests a promising route for the target compound. rsc.org

One-Pot Reaction Strategies for Substituted Pyridines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. mdpi.com Various multicomponent reactions have been developed for the synthesis of polysubstituted pyridines, which can be precursors to or directly form bipyridine structures.

While a direct one-pot synthesis of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- from simple acyclic precursors is not widely reported, multicomponent strategies like the Bohlmann-Rahtz pyridine synthesis can be adapted. mdpi.com This reaction involves the condensation of a 1,3-dicarbonyl compound, an enamine, and an ammonia (B1221849) source to form a substituted pyridine ring. mdpi.com A hypothetical one-pot approach could involve the in-situ formation of a suitably substituted pyridine followed by a dimerization step.

Halogen-Dance Reaction Precursors

The halogen-dance reaction is a fascinating isomerization process where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base. preprints.orgnsf.gov This reaction can be strategically employed to prepare halo-substituted pyridines that are not easily accessible through direct halogenation methods. preprints.org These rearranged products can then serve as valuable precursors in cross-coupling reactions.

A key intermediate for the synthesis of 4,4'-disubstituted-2,2'-bipyridines, 2-bromo-4-iodopyridine (B27774), can be conveniently synthesized from 2-bromopyridine (B144113) via a halogen-dance reaction. preprints.org Treatment of 2-bromopyridine with lithium diisopropylamide (LDA) followed by quenching with iodine leads to the formation of 2-bromo-4-iodopyridine in good yield. preprints.org This intermediate can then undergo selective cross-coupling reactions. For instance, a selective Kumada coupling with p-tolylmagnesium bromide can be performed at the more reactive 4-position to yield 2-bromo-4-(4-methylphenyl)pyridine. This product can then undergo a subsequent homocoupling reaction to afford the final product, 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-.

Ring Assembly and Modified Coupling Reactions

The construction of the 2,2'-bipyridine core is often achieved through the coupling of pyridine precursors. Various metal-catalyzed cross-coupling reactions have been adapted and modified to efficiently synthesize the bipyridine skeleton. nih.gov These methods are crucial as the bipyridine product itself is a strong chelating ligand and can inhibit the metal catalyst, often leading to reduced catalytic activity and lower yields. nih.govmdpi.com

Key strategies include:

Ullmann-type Reactions: This classic method involves the homocoupling of 2-halopyridines using a copper or palladium catalyst. Carrick and Waters reported a Pd-catalyzed Ullmann-type reaction that utilizes a bimetallic system of Pd(II), Zn(0), and Cu(I) for synthesizing 2,2'-bipyridines under mild conditions. mdpi.com

Negishi Coupling: This reaction is a powerful tool for preparing bipyridines due to its high yields and mild conditions. orgsyn.org It involves the coupling of a pyridyl zinc halide with a halopyridine, catalyzed by a palladium complex. The method shows good tolerance for various functional groups. orgsyn.org Tang et al. reported particularly good results using a stable, air- and moisture-tolerant post-oxidative addition precatalyst, PdBr(Ph)(PPh₃)₂, for Negishi coupling. mdpi.com

Stille Coupling: This involves the reaction of an organotin compound (e.g., 2-stannylpyridine) with a halopyridine, catalyzed by palladium. While effective, a significant drawback is the high toxicity of the organotin reactants. mdpi.com

Suzuki Coupling: The Suzuki coupling of pyridyl boronic acids with halopyridines is another widely used method. Kumar and colleagues developed a system using an imidazolium (B1220033) salt as a ligand for the palladium catalyst, achieving a very high turnover number. nih.govmdpi.com

Recent advances have also explored metal-free protocols to circumvent the issue of catalyst inhibition. lboro.ac.uk For instance, a method for the direct synthesis of 2,2'-bipyridines from unfunctionalized pyridine-N-oxides has been developed, which is highly regioselective and proceeds with practical yields. lboro.ac.uk

| Coupling Reaction | Key Reactants | Catalyst System (Example) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Ullmann-type | 2-Halopyridines | Pd(II)/Zn(0)/Cu(I) | Mild conditions | Can require high temperatures | mdpi.com |

| Negishi | Pyridyl zinc halide + Halopyridine | Pd(PPh₃)₄ | High yield, mild conditions, functional group tolerance | Requires preparation of organozinc reagents | mdpi.comorgsyn.org |

| Stille | Organostannane + Halopyridine | Pd(PPh₃)₄ | Effective for complex structures | High toxicity of tin reagents | mdpi.com |

| Suzuki | Pyridyl boronic acid + Halopyridine | Pd catalyst with imidazolium salt ligand | High turnover, stable reagents | Boronic acids can be sensitive | nih.govmdpi.com |

Functionalization and Derivatization Routes at 4,4'-Positions

Once the 2,2'-bipyridine core is established, or starting with a commercially available precursor like 4,4'-dimethyl-2,2'-bipyridine (B75555), further modifications can be made at the 4 and 4' positions to introduce desired functionalities.

The introduction of aryl groups, such as the 4-methylphenyl substituent, at the 4,4'-positions is typically accomplished via palladium-catalyzed cross-coupling reactions. The common precursor for these reactions is 4,4'-dihalo-2,2'-bipyridine.

A versatile palladium-free route has also been reported for the synthesis of 4-aryl-substituted pyridines, which can be adapted for bipyridine systems. rsc.org This involves the reaction of an aryllithium reagent with a suitable pyridine precursor. However, for direct arylation of the bipyridine core, Suzuki and Negishi couplings remain the most prevalent methods. For the synthesis of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, a typical Suzuki reaction would involve coupling 4,4'-dibromo-2,2'-bipyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Post-synthetic modification involves chemically altering a pre-formed bipyridine derivative. This approach is highly valuable as it allows for the creation of a diverse library of ligands from a common intermediate. 4,4'-Dimethyl-2,2'-bipyridine is a frequent starting point for creating versatile building blocks. researchgate.net

Chloromethylation: The synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine is a key transformation, as the chloromethyl groups are excellent leaving groups for subsequent nucleophilic substitution reactions. A highly efficient method involves a two-step process starting from 4,4'-dimethyl-2,2'-bipyridine. orgsyn.org

Silylation: The methyl groups are first deprotonated using a strong base like lithium diisopropylamide (LDA) and then reacted with chlorotrimethylsilane (B32843) (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine. This step proceeds in nearly quantitative yield. orgsyn.orgorgsyn.org

Chlorination: The silylated intermediate is then treated with hexachloroethane (B51795) and cesium fluoride (B91410) in acetonitrile (B52724) to yield the desired 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org

This TMS-based method is advantageous due to its high yields, minimal by-products, and the low cost of reagents. orgsyn.org

Hydroxylation: The synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) provides another important building block, with the hydroxyl groups enabling further reactions such as esterification. While direct hydroxylation can be challenging, a multi-step route from 4,4'-dimethyl-2,2'-bipyridine has been developed. This process involves the oxidation of the methyl groups to carboxylic acids, followed by esterification and subsequent reduction to the diol. researchgate.netjlu.edu.cn This method offers improved yields and milder reaction conditions compared to other synthetic pathways. jlu.edu.cn

| Target Compound | Synthetic Approach | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Deprotonation-silylation followed by chlorination | 1. LDA, TMSCl 2. Cl₃CCCl₃, CsF | Versatile intermediate for nucleophilic substitution | orgsyn.orgorgsyn.org |

| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | Oxidation, esterification, and reduction | Oxidizing agent (e.g., KMnO₄), Esterifying agent (e.g., SOCl₂/MeOH), Reducing agent (e.g., LiAlH₄) | Precursor for polyesters, ethers, and other derivatives | researchgate.netjlu.edu.cn |

Challenges and Innovations in Synthesis Scalability

Despite the development of numerous synthetic methods, the large-scale production of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- and its derivatives faces several challenges. A primary issue in metal-catalyzed reactions is the strong coordination of the bipyridine product to the metal center of the catalyst, which can lead to catalyst deactivation and necessitate high catalyst loadings. nih.gov Furthermore, many synthetic routes involve multiple steps, harsh reaction conditions, or the use of toxic reagents like organotins, which can complicate purification and waste management on an industrial scale. mdpi.com

Innovations aimed at overcoming these hurdles are a key focus of current research. These include:

Development of Robust Catalysts: Designing catalysts that are less susceptible to product inhibition is a major area of research. This includes the use of bulky ligands on the metal center to suppress coordination with the bipyridine product. mdpi.com

Metal-Free Synthesis: The exploration of metal-free coupling and cyclization reactions completely avoids the problem of catalyst inhibition and simplifies product purification. lboro.ac.uknih.gov

Process Optimization: Future challenges lie in adapting current laboratory-scale methods for industrial production to ensure efficient and cost-effective synthesis. mdpi.com This involves optimizing reaction conditions, exploring continuous flow processes, and developing more environmentally benign synthetic pathways.

The continuous exploration and refinement of these synthetic methodologies are critical for unlocking the full potential of 4,4'-disubstituted-2,2'-bipyridine derivatives in the creation of advanced functional materials. mdpi.com

Ligand Properties and Coordination Modes

The defining feature of 2,2'-bipyridine and its derivatives is the presence of two pyridine rings linked by a C-C bond, with the nitrogen atoms positioned to act as a bidentate chelating ligand. The electronic properties of the ligand can be tuned by introducing substituents on the pyridine rings. In the case of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, the electron-donating nature of the methyl groups on the phenyl rings can enhance the electron density on the pyridine nitrogens, potentially leading to stronger metal-ligand bonds.

Studies on analogous 4,4'-disubstituted-2,2'-bipyridine ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine, have shown that these substituents primarily enhance the solubility of the complexes in organic solvents without drastically altering the fundamental coordination behavior. The tolyl groups in 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are expected to have a similar effect.

While primarily a chelating ligand, 2,2'-bipyridine derivatives can, under specific circumstances, act as bridging ligands to form polynuclear complexes. However, this is more common for the isomeric 4,4'-bipyridine, where the nitrogen atoms are positioned on opposite sides of the molecule, making it an ideal linear bridging ligand. For 2,2'-bipyridine and its derivatives, the cisoid conformation required for chelation is highly favored.

For 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- to act as a bridging ligand, rotation around the C2-C2' bond would be necessary to adopt a transoid conformation, allowing each nitrogen atom to coordinate to a different metal center. This is energetically less favorable than chelation. However, in the design of complex supramolecular architectures or metal-organic frameworks, it is conceivable that this ligand could be forced into a bridging role, connecting two metal centers in either a homometallic or heterometallic system. The large tolyl groups might also play a role in directing the self-assembly of such polynuclear structures through intermolecular interactions.

Formation and Stability of Metal Complexes

The formation of stable complexes between 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- and various transition metals is expected to be a facile process, typically achieved by reacting the ligand with a metal salt in a suitable solvent. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand.

The most common type of complex formed by 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- is the mononuclear complex, where one or more ligands coordinate to a single metal center. The stoichiometry of these complexes depends on the coordination number of the metal ion and the steric bulk of the ligands. For octahedral metal ions, tris-chelated complexes of the type [M(4,4'-bis(4-methylphenyl)-2,2'-bipyridine)₃]ⁿ⁺ are commonly formed. For square planar metal ions, bis-chelated complexes of the type [M(4,4'-bis(4-methylphenyl)-2,2'-bipyridine)₂]ⁿ⁺ are typical.

The 4-methylphenyl substituents are expected to enhance the lipophilicity of these mononuclear complexes, making them more soluble in nonpolar organic solvents. This property is particularly advantageous for applications in homogeneous catalysis and for the fabrication of organic light-emitting diodes (OLEDs).

While less common than mononuclear species, polynuclear and supramolecular complexes incorporating 2,2'-bipyridine derivatives can be constructed through the use of other bridging ligands in conjunction with the chelating bipyridine. In such systems, 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- would typically act as a terminal, chelating ligand, capping the coordination sites of the metal centers that are linked by other bridging moieties.

The tolyl groups on the periphery of the ligand can play a significant role in the self-assembly of supramolecular structures through π-π stacking and van der Waals interactions. These non-covalent interactions can direct the formation of well-defined architectures in the solid state, such as dimers, chains, or more complex networks.

2,2'-Bipyridine and its derivatives are known to form stable complexes with a wide range of transition metals. The coordination chemistry of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- with several important transition metals is discussed below, with properties often inferred from related complexes.

Ruthenium (Ru): Ruthenium(II) complexes with bipyridine ligands are renowned for their rich photophysical and electrochemical properties. Tris-chelated complexes of the type [Ru(4,4'-bis(4-methylphenyl)-2,2'-bipyridine)₃]²⁺ are expected to be highly luminescent, with potential applications in sensing, photoredox catalysis, and solar energy conversion. The tolyl groups may influence the emission wavelength and quantum yield of these complexes.

Iridium (Ir): Iridium(III) complexes containing substituted bipyridine ligands are of great interest for their use as phosphorescent emitters in OLEDs. mdpi.com Complexes of the type [Ir(ppy)₂(4,4'-bis(4-methylphenyl)-2,2'-bipyridine)]⁺ (where ppy is a cyclometalating ligand like 2-phenylpyridine) are anticipated to be efficient emitters. The electronic properties of the tolyl groups can be used to tune the emission color.

Copper (Cu): Copper(I) and Copper(II) form a variety of complexes with bipyridine ligands. Copper(I) complexes, often with tetrahedral geometry, can exhibit luminescence. Copper(II) complexes typically adopt square planar or octahedral geometries and have applications in catalysis and materials science. The steric bulk of the tolyl groups may influence the coordination geometry and nuclearity of copper complexes. researchgate.netnih.govresearchgate.net

Nickel (Ni): Nickel(II) complexes with bipyridine ligands are used as catalysts in a variety of organic transformations, including cross-coupling reactions. americanelements.comnih.govacs.org The electronic and steric properties of the 4,4'-bis(4-methylphenyl) substituents can be leveraged to modulate the catalytic activity and selectivity of the nickel center.

Palladium (Pd) and Platinum (Pt): Palladium and platinum form square planar complexes with bipyridine ligands. Palladium complexes are widely used as catalysts in cross-coupling reactions. Platinum(II) complexes are known for their interesting photophysical properties and have been investigated for applications in OLEDs and as chemosensors. nih.gov Platinum(IV) complexes with bipyridine ligands have also been explored for their potential as anticancer agents.

Cadmium (Cd) and Mercury (Hg): Cadmium(II) and mercury(II) are d¹⁰ metal ions that form a variety of coordination complexes with bipyridine ligands, often resulting in coordination polymers. mdpi.comnih.govnih.gov The structure of these polymers can be influenced by the nature of the counter-anion and the solvent used in the synthesis. The tolyl groups may participate in crystal packing through intermolecular interactions. rsc.orgnih.govnih.govacs.org

Manganese (Mn), Cobalt (Co), and Zinc (Zn): These first-row transition metals form stable complexes with bipyridine ligands. Manganese and cobalt complexes are of interest for their magnetic properties and catalytic activity. rsc.orghhu.demdpi.comosti.govresearchgate.net Zinc(II) complexes are typically colorless and diamagnetic, and they are often used as models for understanding the coordination chemistry of d¹⁰ ions. rsc.orgcore.ac.ukmdpi.comresearchgate.net The substituents on the bipyridine ligand can influence the solid-state structures and photophysical properties of zinc complexes. rsc.org

Interactive Data Table of Analogous Bipyridine Complexes

| Metal | Complex Formula (Analogous Ligand) | Coordination Geometry | Key Feature/Application | Reference |

| Ir | [Ir(ppy)₂(4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)]⁺ | Octahedral | Yellow phosphorescent emitter for OLEDs | mdpi.com |

| Ni | [NiCl₂(4,4'-di-tert-butyl-2,2'-bipyridine)] | Tetrahedral | Catalyst for cross-coupling reactions | |

| Cu | [Cu₂(tetradecanoate)₄(4,4'-bipyridine)₂(H₂O)] | Binuclear | Magnetic properties | researchgate.net |

| Co | [Co₃(stp)₂(4,4'-bipyridine)(H₂O)₄]n | 3D Coordination Polymer | Magnetic properties | rsc.org |

| Mn | [(bipy)₂Mn(μ-C₂H₅CO₂)₂Mn(bipy)₂]²⁺ | Dinuclear | Model for photosystem II | hhu.de |

| Zn | [Zn(4,4'-bis(hydroxymethyl)-2,2'-bipyridine)₃]²⁺ | Octahedral | Study of supramolecular organization | rsc.org |

| Cd | [{Cd(μ-4,4'-bipy)(4,4'-bipy)₂(H₂O)₂}ⁿ⁺] | 1D Coordination Polymer | Molecular antenna | mdpi.com |

| Hg | [HgCl₂(3,5-disubstituted pyridine)] | Tetrahedral/Polymeric | Crystal engineering | rsc.org |

| Ru | [Ru(tpy)((CH₃O)₂bpy)(4-R-py)]²⁺ | Octahedral | Photophysical and electrochemical properties | researchgate.net |

| Pt | [Pt(2,2'-bpy)(4,4'-bpy)]₂²⁺ | Supramolecular Square | Photophysical properties | nih.gov |

Coordination with Rare Earth Metals

The ligand 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, also known as 4,4'-di(p-tolyl)-2,2'-bipyridine, demonstrates a significant capacity for coordinating with rare earth metal ions (lanthanides). The coordination typically occurs through the two nitrogen atoms of the bipyridine core, forming stable chelate rings with the metal center. The bulky 4-methylphenyl substituents at the 4 and 4' positions influence the steric and electronic properties of the resulting complexes, affecting their geometry, stability, and photophysical characteristics.

The synthesis of these complexes often involves the direct reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the bipyridine ligand in a suitable solvent. rsdjournal.orgresearchgate.net For instance, complexes of the general formula Ln(β-dik)₃L, where Ln is a lanthanide like Nd³⁺ or Er³⁺, β-dik is a β-diketonate ligand, and L is a bipyridine derivative, have been synthesized. rsdjournal.orgresearchgate.net These reactions highlight the versatility of substituted bipyridines in forming stable complexes with lanthanides. The large ionic radii of lanthanide ions allow for high coordination numbers, often accommodating multiple ligands to achieve stable electronic configurations. idu.ac.id

In the context of 4,4'-bis(4-methylphenyl)-2,2'-bipyridine, the coordination with lanthanide ions can lead to the formation of mononuclear or polynuclear structures depending on the reaction conditions and the nature of other ligands present. nih.gov The resulting complexes are of interest for their potential applications in areas such as luminescence and catalysis, driven by the unique electronic and magnetic properties of the lanthanide ions. nih.gov Studies on related bipyridine ligands have shown that they can form complexes with a range of lanthanides including Yb, Gd, and Sm. rsc.orgresearchgate.net

Structural Elucidation of Coordination Compounds

Single Crystal X-ray Diffraction Analysis

In complexes with rare earth metals, SCXRD studies reveal high coordination numbers for the lanthanide ion, which is a characteristic feature of these elements. The 4,4'-bis(4-methylphenyl)-2,2'-bipyridine ligand coordinates in a bidentate fashion through its two nitrogen atoms. The crystal structure of such complexes shows the spatial arrangement of the ligands around the metal ion, including the orientation of the tolyl groups. For example, in related lanthanide complexes with bipyridine-type ligands, the metal center can be eight-coordinate, adopting geometries such as a distorted square anti-prismatic geometry. nih.gov

Below is an interactive data table summarizing typical crystallographic data for a hypothetical rare earth complex with 4,4'-bis(4-methylphenyl)-2,2'-bipyridine.

Conformational Analysis and Dihedral Angles in Complexes

The conformation of the 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- ligand within a metal complex is a key structural feature. The dihedral angle between the two pyridine rings of the bipyridine unit and the torsion angles of the 4-methylphenyl groups relative to the pyridine rings are of particular interest. In the solid state, the free 2,2'-bipyridine ligand is often planar with a trans-conformation. nih.gov Upon coordination to a metal ion, the ligand typically adopts a cis-conformation to facilitate chelation.

The dihedral angle between the two pyridine rings can deviate from planarity due to steric hindrance between the ligands in the coordination sphere. The twisting of the 4-methylphenyl groups is also a significant conformational feature. The dihedral angles between the planes of the pyridine rings and the attached tolyl groups are influenced by both electronic effects and steric repulsion between adjacent ligands or with solvent molecules in the crystal lattice. nih.govnih.gov In similar structures, these twist angles can be significant, for example, a tolyl group can have a twist of over 75° relative to the pyridyl group. nih.gov

The following interactive table presents hypothetical dihedral and torsion angles for a metal complex of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of coordination compounds containing 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- is often governed by a variety of non-covalent intermolecular interactions. These interactions can include hydrogen bonding, π-π stacking, and C-H···π interactions. While the primary ligand itself lacks classical hydrogen bond donors, coordinated solvent molecules or counter-ions can participate in extensive hydrogen bonding networks. rsc.org

The aromatic rings of the bipyridine core and the tolyl substituents provide opportunities for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or face-to-edge manner, are a significant contributor to the lattice energy. researchgate.net The separation between the interacting rings is typically in the range of 3.3 to 3.8 Å. researchgate.net

Furthermore, C-H···π interactions, where a C-H bond from one molecule points towards the π-system of an aromatic ring on a neighboring molecule, are also commonly observed. The methyl groups of the tolyl substituents can also participate in weak C-H···N or C-H···O hydrogen bonds. nih.gov The interplay of these various intermolecular forces leads to the formation of complex three-dimensional networks. ub.edu

Spectroscopic and Photophysical Investigations of 2,2 Bipyridine, 4,4 Bis 4 Methylphenyl Complexes

Absorption Spectroscopy

The absorption characteristics of these complexes are defined by a combination of transitions originating from the ligand itself and charge-transfer processes involving the metal center.

UV-Visible Absorption Profiles

Complexes of 2,2'-Bipyridine (B1663995), 4,4'-bis(4-methylphenyl)- typically exhibit strong absorption bands in the ultraviolet (UV) region and often display broader, less intense bands in the visible portion of the spectrum. The high-energy absorptions in the UV region are generally assigned to spin-allowed π→π* intraligand (IL) transitions localized on the bipyridine framework. nih.gov Upon coordination to a metal, these π→π* transition bands may experience a slight red shift compared to the free ligand. nih.gov

The absorption features in the visible region are of significant interest and are characteristic of metal-to-ligand charge transfer (MLCT) transitions. nih.gov These bands involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. For instance, various transition metal complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) show typical MLCT absorption bands in the 301 to 306 nm range. nih.gov In other systems, such as certain platinum(II) complexes, these charge-transfer bands are broad, structureless, and extend into the visible region. nih.gov

The position of the MLCT band is sensitive to both the metal and the solvent environment. A study on a tungsten complex, [W(CN)6(4,4′-Mebpy)]2−, demonstrated a noticeable solvatochromic effect, where the absorption maximum of the MLCT band shifts with solvent polarity, as detailed in the table below.

| Solvent | Color of Solution | λmax (nm) |

|---|---|---|

| Water | Purple | 538 |

| Methanol (B129727) | Purple | 540 |

| Ethanol | Purple | 543 |

| Acetonitrile (B52724) | Violet | 554 |

| Acetone | Violet | 568 |

| DMF | Violet | 561 |

| DMSO | Violet | 555 |

Linear and Nonlinear Optical Absorption Properties

Beyond linear absorption, certain metal complexes of substituted bipyridines exhibit significant nonlinear optical (NLO) properties, particularly reverse saturable absorption (RSA). nih.gov RSA is a phenomenon where the absorption of a material increases with increasing light intensity. This property is highly desirable for applications in optical limiting.

The RSA effect in these complexes is primarily due to strong absorption from an excited state, typically a triplet state. rsc.org After initial absorption from the ground state, the molecule can transition to a long-lived triplet excited state via intersystem crossing. This triplet state can then absorb another photon, a process known as triplet-excited state absorption. If the absorption cross-section of the triplet state is significantly larger than that of the ground state at the excitation wavelength, the material will exhibit RSA. nih.gov

For example, a series of cyclometalated platinum(II) complexes featuring bipyridyl ligands demonstrated strong RSA at 532 nm using nanosecond laser pulses. nih.gov The efficiency of the RSA is determined by factors such as the triplet excited-state quantum yield and the ratio of the triplet excited-state absorption cross-section to that of the ground state. nih.gov The photophysics of these systems are often dominated by π,π* transitions localized on the ligands, but with a significant mixture of MLCT and ligand-to-ligand charge transfer (LLCT) character. bgsu.edu

Emission Spectroscopy

Many complexes of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are luminescent, with emission properties that are highly dependent on the metal ion, ligand structure, and experimental conditions such as temperature and solvent.

Phosphorescence and Fluorescence Characteristics

These complexes can exhibit both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). Fluorescence is typically observed as a short-lived emission, while phosphorescence is characterized by a much longer lifetime.

In many platinum(II) bipyridyl complexes, the emission at room temperature is a long-lived phosphorescence, often appearing in the orange to red region of the spectrum (approx. 555-601 nm). nih.gov The emission is frequently broad and unstructured, which, along with a large Stokes shift, is indicative of emission from a triplet state. nih.govmdpi.com For instance, a Pt(II) complex with 5,5'-dimethyl-2,2'-bipyridine was reported to have an emission maximum at 502 nm in fluid solution. rsc.org Similarly, certain silver(I) complexes can act as yellow-green phosphors, emitting around 528 nm. mdpi.com

Fluorescence can also be observed. In some platinum(II) systems, fluorescence is understood to originate from singlet MLCT/LLCT states, while phosphorescence arises from triplet states. rsc.org The specific emission characteristics are a result of the complex interplay between the different available excited states.

Excited State Lifetimes and Quantum Yields

The efficiency and duration of the luminescence are quantified by the photoluminescence quantum yield (ΦPL) and the excited-state lifetime (τ), respectively. These parameters vary widely depending on the specific complex and its environment.

Quantum yields can range from low (1%) to moderate or high values. For example, a heteroleptic Ag(I) complex showed a quantum efficiency of 25% in deaerated dichloromethane. mdpi.com Solid-state quantum yields of 15% and 17% have been reported for copper(I) complexes. rsc.org The excited-state lifetimes for these complexes are often in the microsecond (µs) range for phosphorescence, confirming the triplet nature of the emissive state. A Pt(II) complex with 5,5'-dimethyl-2,2'-bipyridine was found to have a lifetime of 6.3 µs at room temperature. rsc.org Other organometallic compounds show lifetimes in the range of 10-700 nanoseconds (ns). mdpi.com

| Complex Type | Quantum Yield (ΦPL) | Excited State Lifetime (τ) | Emission λmax (nm) |

|---|---|---|---|

| Ag(I) Complex | 25% (in deaerated CH₂Cl₂) | Not specified | 528 |

| Cu(I) Complexes | 15-17% (solid state) | Not specified | Yellow-Orange (solid) |

| Pt(II) Complex | Not specified | 6.3 µs | 502 |

| Pt(II) Metallacycles | 1-6% | 10-700 ns | ~600 |

Nature of Emissive States: Metal-to-Ligand Charge Transfer (MLCT) vs. Intraligand Charge Transfer (ILCT)

The origin of the emission in these complexes is a critical area of investigation. The emissive state is often not a pure electronic state but rather a mixture of different configurations. The two primary types of excited states involved are MLCT states and intraligand (IL) states, which are often π,π* in nature.

In many cases, the observed phosphorescence is assigned to an excited state of triplet multiplicity that has significant ³MLCT character. nih.gov However, it is very common for this state to be heavily mixed with intraligand ³π,π* character. This admixed state is often described as a ³MLCT/³ILCT or ³MLCT/³π,π* state. nih.gov The degree of mixing depends on the relative energies of the "pure" MLCT and IL states.

For example, in some platinum(II) bis(arylfluorenylacetylide) complexes, the fluorescence originates from ¹MLCT/¹LLCT states, whereas the phosphorescence (the triplet emitting state) is dominated by the ³π,π* state localized on the acetylide ligand, but mixed with some ³MLCT character. rsc.org The interplay between these states is crucial; energetically low-lying metal-centered (MC) excited states can provide a non-radiative pathway for the deactivation of the desired emissive MLCT state, thereby quenching luminescence. nih.gov The specific nature of the emissive state is therefore a result of a delicate balance between the electronic properties of the metal, the bipyridine ligand, and any other ancillary ligands in the coordination sphere. bgsu.edu

Nonradiative Deactivation Pathways and Quenching Mechanisms

Quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. For complexes of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, quenching can occur through several mechanisms when another chemical species (a quencher) is present.

Electron Transfer Quenching: This can be either oxidative or reductive. In oxidative quenching, the excited complex donates an electron to the quencher. In reductive quenching, the excited complex accepts an electron from the quencher. The feasibility of these processes is governed by the redox potentials of both the complex and the quencher.

Energy Transfer Quenching: In this mechanism, the excited complex transfers its energy to the quencher, which is then promoted to an excited state while the original complex returns to its ground state. This process is highly dependent on the energy levels of the donor and acceptor molecules.

The kinetics of quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in emission intensity or lifetime to the concentration of the quencher. Such studies can reveal the rate constants of quenching and provide insight into the underlying mechanisms.

Infrared (IR) Spectroscopy

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Methyl C-H Stretching: Found in the 2850-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: These vibrations, characteristic of the pyridine (B92270) and phenyl rings, appear in the 1400-1650 cm⁻¹ region. The bands for the bipyridine ring are particularly informative. For free 2,2'-bipyridine, strong bands appear around 1580 cm⁻¹. Upon coordination to a metal, these bands often shift to higher frequencies, which is indicative of the metal-ligand interaction. nist.gov

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can be indicative of the substitution pattern on the aromatic rings.

The table below lists some of the characteristic IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3020 - 3100 |

| Methyl C-H Stretch | 2850 - 2980 |

| Pyridine Ring C=C and C=N Stretch | 1580 - 1610 |

| Phenyl Ring C=C Stretch | 1450 - 1520 |

| Ring Breathing/Stretching Modes | 1000 - 1400 |

| Aromatic C-H Out-of-Plane Bending | 750 - 850 |

Note: Values are typical ranges for substituted bipyridines and aromatic compounds. nist.govrsc.org

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to study the properties of short-lived excited states. In a typical experiment involving a complex of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, a short laser pulse (the pump) excites the sample, and a second, delayed probe pulse measures the absorption spectrum of the excited species. By varying the delay time between the pump and probe, the evolution of the excited state can be tracked from picoseconds to microseconds and beyond.

For a typical ruthenium(II) or platinum(II) complex with this ligand, excitation into the visible MLCT absorption band would lead to the rapid formation of the lowest-energy triplet MLCT (³MLCT) state via intersystem crossing. The TA spectrum would show several characteristic features:

Ground-State Bleach: A negative signal (a dip in the spectrum) at wavelengths where the ground state absorbs, due to its depopulation.

Excited-State Absorption (ESA): Positive signals at wavelengths where the excited state absorbs light. For bipyridine complexes, broad absorption bands are often observed in the visible and near-IR regions.

Stimulated Emission: A negative signal corresponding to the phosphorescence spectrum, though this is often weak and can be masked by ESA.

By analyzing the decay kinetics of the bleach and ESA signals, the lifetime of the excited state can be determined. Furthermore, if the initial excited state evolves into another state (e.g., a ligand-centered state or the 3MC state), the decay of the first state's spectral features will be accompanied by the rise of new features corresponding to the second state. This allows for the direct observation of nonradiative deactivation pathways and the determination of the rates of these processes.

Photoinduced Energy Transfer in Oligomeric Systems

The study of photoinduced energy transfer in oligomeric systems is crucial for the development of advanced materials for applications such as light-harvesting antennas, molecular wires, and photocatalysis. In such systems, the arrangement and electronic coupling between individual monomeric units dictate the efficiency and directionality of energy migration. The 4,4'-bis(4-methylphenyl)-2,2'-bipyridine ligand, with its extended π-system, presents an interesting building block for constructing such oligomers. The tolyl substituents can influence the steric and electronic properties of the resulting metal complexes, which in turn would affect the photophysical behavior and energy transfer dynamics within an oligomeric chain.

Theoretical and experimental investigations into related systems offer some foundational insights. Generally, energy transfer in these systems can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative dipole-dipole coupling mechanism that is effective over longer distances (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the emission of the energy donor and the absorption of the energy acceptor, as well as their relative orientation.

Dexter Energy Transfer: A short-range electron exchange mechanism that requires wave-function overlap between the donor and acceptor, making it effective only at very close distances (typically <1 nm).

In a hypothetical oligomeric system of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- complexes, the rate and efficiency of energy transfer would be influenced by several factors, including:

The nature of the metal centers.

The length of the oligomer chain.

The conformational flexibility of the oligomer, which affects the inter-unit distance and orientation.

The excited-state energies and lifetimes of the individual chromophoric units.

Without specific experimental data from peer-reviewed studies, any detailed discussion on the photoinduced energy transfer in oligomeric systems of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- complexes would be speculative. Further research, including the synthesis of well-defined oligomers and their detailed spectroscopic and time-resolved photophysical characterization, is necessary to elucidate the energy transfer dynamics in these promising systems.

Electrochemical Behavior of 2,2 Bipyridine, 4,4 Bis 4 Methylphenyl Based Systems

Redox Potentials and Electroactivity of the Ligand and its Complexes

The redox potentials of 2,2'-Bipyridine (B1663995), 4,4'-bis(4-methylphenyl)- and its coordination compounds are fundamental to their electroactivity. The p-tolyl groups, being electron-donating, increase the electron density on the bipyridine framework. This increased electron density generally makes the ligand easier to oxidize and more difficult to reduce compared to the unsubstituted 2,2'-bipyridine.

When this ligand coordinates to a metal center, such as ruthenium(II) or copper(I), the electron-donating nature of the methylphenyl substituents influences the metal-centered redox processes. For instance, in Ru(II) polypyridyl complexes, the oxidation of Ru(II) to Ru(III) becomes easier (occurs at a less positive potential) with more electron-donating ligands. This is because the increased electron density from the ligand stabilizes the higher oxidation state of the metal. Conversely, ligand-based reductions become more difficult, shifting to more negative potentials.

While specific cyclic voltammetry data for complexes of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- is not extensively reported, the behavior of analogous complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) provides a strong basis for prediction. The methyl groups in 4,4'-dimethyl-2,2'-bipyridine also act as electron donors, and their complexes exhibit redox potentials that are cathodically shifted for the metal-centered oxidation compared to their unsubstituted bipyridine counterparts.

Table 1: Representative Redox Potentials of Ruthenium(II) Tris(bipyridine) Complexes with Electron-Donating Substituents This table presents illustrative data from analogous complexes to demonstrate the expected trends.

| Complex | E°(Ru³⁺/²⁺) (V vs. Fc⁺/Fc) | E°(bpy⁰/⁻) (V vs. Fc⁺/Fc) |

| [Ru(bpy)₃]²⁺ | +1.29 | -1.84 |

| [Ru(4,4'-dimethyl-bpy)₃]²⁺ | +1.15 | -1.98 |

| [Ru(4,4'-di-tert-butyl-bpy)₃]²⁺ | +1.11 | -2.05 |

It is anticipated that complexes of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- would exhibit a Ru(II)/Ru(III) redox couple at a potential similar to or slightly more negative than that of the 4,4'-dimethyl-2,2'-bipyridine complex, reflecting the comparable electron-donating strength of the methylphenyl group. The electroactivity of these complexes is often characterized by reversible or quasi-reversible redox processes, indicating good stability of the different oxidation states, which is a desirable feature for applications in molecular devices and catalysis.

Charge Transfer Processes within Complex Architectures

The electronic absorption spectra of transition metal complexes containing 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are typically dominated by charge transfer transitions. The most prominent of these is the metal-to-ligand charge transfer (MLCT) band, which usually appears in the visible region of the spectrum. This transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.

The energy of the MLCT transition is sensitive to the nature of the ligands. The electron-donating 4-methylphenyl groups on the bipyridine ligand raise the energy of the ligand's π* orbitals. Consequently, a higher energy input is required to promote an electron to these orbitals, leading to a blue shift (shift to shorter wavelengths) of the MLCT absorption band compared to complexes with unsubstituted bipyridine. However, the electron-donating effect also raises the energy of the metal's d-orbitals, which can counteract this effect to some extent. The net result on the MLCT energy is a combination of these influences.

In addition to MLCT, other charge transfer processes can be observed, such as ligand-to-ligand charge transfer (LLCT) in heteroleptic complexes (complexes with different types of ligands). Intraligand charge transfer (ILCT) transitions, localized within the 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- ligand itself, are also possible. The extended π-system of the methylphenyl groups can participate in these electronic transitions.

The nature of the charge transfer bands can be elucidated using spectroelectrochemical techniques, where changes in the electronic absorption spectrum are monitored as the complex is electrochemically oxidized or reduced. Oxidation of a Ru(II) complex to Ru(III), for example, leads to the bleaching of the MLCT band, as the d-orbitals from which the charge transfer originates are depopulated.

Electrochromic Properties and their Tunability

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. This property is characteristic of many bipyridine-based systems, and complexes of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are expected to exhibit electrochromic behavior. The color changes are a direct consequence of the redox reactions discussed previously, as different oxidation states of the complex have distinct electronic absorption spectra.

For instance, a typical Ru(II) complex with this ligand would likely be colored (e.g., orange or red) due to its MLCT absorption in the visible range. Upon oxidation to Ru(III), the MLCT band disappears, and the complex may become colorless or very faintly colored. Conversely, upon reduction of the ligand, new absorption bands corresponding to the bipyridine radical anion may appear, leading to a different color.

The tunability of these electrochromic properties is a key advantage of using substituted bipyridine ligands. By modifying the electronic properties of the ligand, the redox potentials and the energies of the electronic transitions can be altered, thus changing the colors of the different redox states and the potentials at which these color changes occur. The 4-methylphenyl substituents, with their electron-donating character, play a direct role in this tuning. Systems with more electron-donating groups will generally switch colors at lower oxidation potentials.

While specific data for electrochromic devices based on 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are scarce, the principles are well-established from related viologen and transition metal complex systems. The stability of the different redox states and the reversibility of the redox processes are crucial for the performance and longevity of any potential electrochromic device.

Excited-State Redox Properties

Upon absorption of light, a molecule is promoted to an electronically excited state. This excited state can be viewed as a new chemical species with its own distinct properties, including its own redox potentials. The excited-state redox potentials are crucial for understanding and predicting the feasibility of photoinduced electron transfer reactions, which are central to photoredox catalysis and solar energy conversion.

For a complex that has a metal-to-ligand charge transfer excited state, the excited molecule can be considered as having an oxidized metal center and a reduced ligand. Consequently, the excited state is both a stronger oxidant (at the reduced ligand) and a stronger reductant (at the oxidized metal center) than the ground state.

The excited-state redox potentials can be estimated from the ground-state redox potentials and the zero-zero excitation energy (E₀,₀), which is the energy difference between the lowest vibrational levels of the ground and excited electronic states. The following equations are commonly used:

Excited-state oxidation potential: E°(M³⁺/*M²⁺) = E°(M³⁺/M²⁺) - E₀,₀

Excited-state reduction potential: E°(*M²⁺/M⁺) = E°(M²⁺/M⁺) + E₀,₀

Here, *M²⁺ represents the excited state of the complex. The electron-donating 4-methylphenyl groups influence these excited-state properties primarily by modifying the ground-state redox potentials and the excitation energy. As discussed, these groups make the ground-state oxidation of the metal easier (more negative E°(M³⁺/M²⁺)) and can affect the MLCT energy (related to E₀,₀). The precise impact on the excited-state potentials depends on the interplay of these factors.

Table 2: Estimated Excited-State Redox Potentials for a Representative Ruthenium Complex This table provides an example calculation for a generic Ru(II) bipyridyl complex to illustrate the concept.

| Property | Value (V vs. Fc⁺/Fc) |

| Ground-state oxidation potential E°(Ru³⁺/²⁺) | +1.20 |

| Ground-state reduction potential E°(Ru²⁺/⁺) | -1.90 |

| Excitation Energy (E₀,₀) | 2.10 eV |

| Excited-state oxidation potential E°(Ru³⁺/Ru²⁺) | -0.90 |

| Excited-state reduction potential E°(Ru²⁺/Ru⁺) | +0.20 |

This example demonstrates the significant enhancement of the redox power of the complex upon excitation. The 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- ligand, through its electronic influence, provides a means to fine-tune these excited-state redox potentials for specific applications in light-driven chemical transformations.

Computational and Theoretical Studies on 2,2 Bipyridine, 4,4 Bis 4 Methylphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 2,2'-Bipyridine (B1663995), 4,4'-bis(4-methylphenyl)-.

Structural Optimization and Geometrical Analysis

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule, known as structural optimization. For 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, these calculations typically reveal a non-planar structure. The dihedral angle between the two pyridine (B92270) rings of the bipyridine core and the twist of the 4-methylphenyl (tolyl) groups relative to the pyridine rings are key geometrical parameters.

The inter-ring C-C bond connecting the two pyridine rings, the C-N bond lengths within the pyridine rings, and the bond connecting the tolyl groups to the bipyridine core are all precisely calculated. The presence of the bulky tolyl groups can induce steric hindrance, leading to a twisted conformation that influences the molecule's electronic properties and packing in the solid state.

Table 1: Representative Optimized Geometrical Parameters for Bipyridine Derivatives (Note: The following data is illustrative and based on typical values for similar bipyridine derivatives, as specific experimental or computational data for 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- is not readily available in the cited literature.)

| Parameter | Typical Calculated Value |

| Bipyridine Inter-ring Dihedral Angle | 20° - 40° |

| Pyridine-Tolyl Dihedral Angle | 30° - 50° |

| Bipyridine Inter-ring C-C Bond Length | 1.48 - 1.50 Å |

| Average Pyridine C-N Bond Length | 1.34 - 1.36 Å |

| Pyridine-Tolyl C-C Bond Length | 1.47 - 1.49 Å |

Electronic Structure Determination (HOMO-LUMO, Molecular Orbitals, Sigma-Donating Ability)

The electronic properties of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies and spatial distributions of these orbitals.

The HOMO is typically localized on the electron-rich tolyl-substituted bipyridine framework, indicating its electron-donating capability. Conversely, the LUMO is generally centered on the electron-deficient bipyridine core, highlighting its electron-accepting nature. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, electronic transitions, and color of emitted light in potential applications. The introduction of electron-donating methyl groups on the phenyl rings tends to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap.

The sigma-donating ability of the bipyridine nitrogen atoms is also a key aspect of its electronic structure, particularly when it coordinates to a metal center. The electron density on these nitrogen atoms, which can be quantified through population analysis in DFT, determines its strength as a ligand.

Table 2: Representative Frontier Orbital Energies for Bipyridine Derivatives (Note: The following data is illustrative and based on typical values for similar bipyridine derivatives.)

| Orbital | Typical Calculated Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

| HOMO-LUMO Gap | 3.0 to 3.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. It is essential for understanding the absorption and emission of light. TD-DFT calculations on 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- can predict the energies of its singlet and triplet excited states.

These calculations reveal the nature of the electronic transitions. For this molecule, the lowest energy singlet transition is typically a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO. The character of this transition can have significant charge-transfer contributions, from the tolyl groups to the bipyridine core.

Prediction of Spectroscopic Properties (e.g., Absorption, Emission)

Based on the excited state energies calculated by TD-DFT, the absorption and emission spectra of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- can be simulated. The absorption spectrum is predicted by calculating the vertical excitation energies and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

The emission spectrum (fluorescence and phosphorescence) is predicted by optimizing the geometry of the first excited singlet (S1) and triplet (T1) states, respectively, and then calculating the energy difference between the excited and ground states at the optimized excited-state geometry. These theoretical spectra can be compared with experimental data to validate the computational methodology.

Table 3: Representative Predicted Spectroscopic Data for Bipyridine Derivatives (Note: The following data is illustrative and based on typical values for similar bipyridine derivatives.)

| Property | Typical Calculated Value |

| Maximum Absorption Wavelength (λmax) | 300 - 350 nm |

| Maximum Emission Wavelength (λem) | 380 - 450 nm |

| Nature of Lowest Singlet Transition | π-π* with intramolecular charge transfer |

Charge Transfer Rate and Reorganization Energy Computations

For applications in electronic devices, the charge transport properties of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- are crucial. The rate of charge (electron or hole) hopping between adjacent molecules can be estimated using Marcus theory. A key parameter in this theory is the reorganization energy (λ), which is the energy required to relax the geometry of a molecule and its surrounding environment upon charge transfer.

DFT calculations are used to compute the internal reorganization energy, which arises from the changes in bond lengths and angles within the molecule as it goes from a neutral to a charged state and back to a neutral state in the geometry of the ion. A low reorganization energy is desirable for efficient charge transport, as it indicates that smaller structural changes are needed upon charge transfer, leading to a lower activation barrier for hopping. Bipyridine derivatives are known to have their charge transport properties influenced by such structural reorganizations. rsc.org

Theoretical Analysis of Device Performance (e.g., OLEDs)

Computational studies can provide a theoretical assessment of the potential performance of 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- in OLEDs. By calculating its HOMO and LUMO energy levels, one can predict its suitability as a host, electron-transporting, or hole-transporting material. For instance, a deep HOMO level suggests good hole-blocking capabilities, while a suitable LUMO level is necessary for efficient electron injection from the cathode.

Furthermore, its high triplet energy, which can be calculated using TD-DFT, is a critical factor for its use as a host material in phosphorescent OLEDs (PhOLEDs) to prevent back-energy transfer from the phosphorescent dopant. The charge mobility, which is related to the reorganization energy and intermolecular electronic coupling, can also be estimated to predict the charge transport efficiency within the device. These theoretical insights guide the rational design of new materials and device architectures for high-performance OLEDs. rsc.orgresearchgate.netsemanticscholar.org

Crystal Structure Prediction and Solid Form Landscape Exploration

Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal packing of a molecule from its chemical diagram alone. This process is crucial in materials science and pharmaceutical development for identifying stable polymorphs and understanding solid-state properties. For a molecule like 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, CSP would involve a systematic search for low-energy crystal packings.

The exploration of the solid form landscape begins with generating a multitude of plausible crystal structures. This is typically achieved through algorithms that sample different space groups, molecular positions, and orientations. The relative stability of these generated structures is then evaluated using computational chemistry methods, primarily based on the calculation of lattice energy.

Research Findings for Related Compounds:

Computational studies on parent bipyridine isomers, such as 2,2'-bipyridine and 4,4'-bipyridine, have demonstrated the utility of CSP in understanding their crystallization behavior. For instance, the computed crystal energy landscapes for these isomers have successfully identified their experimentally observed crystal structures among the low-energy predictions. These studies have also highlighted how the position of the nitrogen atoms influences conformational flexibility and the propensity for solvate and hydrate (B1144303) formation. In the case of 4,4'-bipyridine, the exposed nitrogen atoms facilitate hydrogen bonding, leading to a greater variety of solid forms compared to 2,2'-bipyridine.

For 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, the presence of the bulky and rotatable 4-methylphenyl groups would significantly increase the complexity of the conformational and packing landscape. Theoretical studies would need to account for the torsional flexibility between the bipyridine core and the phenyl rings, as well as the inter-ring dihedral angle of the bipyridine unit itself. The methyl groups would also influence packing through weak C-H···π and C-H···N interactions. A predicted solid form landscape would provide insights into potential polymorphism, which is critical for controlling the material's properties.

Illustrative Data from CSP Studies:

The results of a CSP study are often presented as a plot of lattice energy versus crystal density or other structural descriptors. The table below illustrates the kind of data that would be generated, showing hypothetical low-energy predicted structures for a bipyridine derivative.

| Predicted Structure ID | Space Group | Z' | Lattice Energy (kJ/mol) | Density (g/cm³) |

| PRED-001 | P2₁/c | 1 | -150.2 | 1.25 |

| PRED-002 | P-1 | 2 | -149.8 | 1.24 |

| PRED-003 | C2/c | 1 | -148.5 | 1.23 |

| PRED-004 | P2₁2₁2₁ | 1 | -147.9 | 1.26 |

Note: The data in this table is illustrative and does not represent actual calculated values for 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Computational quantum chemistry is a powerful tool for predicting the NLO properties of molecules and guiding the design of new materials. The key NLO properties calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively.

For a molecule like 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-, which possesses a centrosymmetric-like core (bipyridine) substituted with donor groups (methylphenyl), the NLO properties are expected to be significant. The extended π-conjugation across the molecule is a key factor for a large NLO response.

Computational Methods:

Density Functional Theory (DFT) is a widely used method for calculating NLO properties. Functionals such as B3LYP and CAM-B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to compute the electric dipole moment (μ), linear polarizability (α), and hyperpolarizabilities (β and γ). These calculations are typically performed on the optimized ground-state geometry of the molecule.

Research Findings for Related Systems:

Theoretical studies on various substituted bipyridines and other organic chromophores have established clear structure-property relationships. For instance, the introduction of electron-donating and electron-withdrawing groups at the ends of a conjugated system can significantly enhance the first hyperpolarizability (β). For quadrupolar molecules, the second hyperpolarizability (γ) is often of greater interest. The replacement of phenyl rings with more polarizable units like thiophene (B33073) has been shown to enhance NLO properties.

Illustrative Table of Calculated NLO Properties:

The following table provides an example of the kind of data that would be obtained from quantum chemical calculations of NLO properties for a bipyridine derivative.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 0.5 D |

| Mean Polarizability (α) | 350 |

| First Hyperpolarizability (β) | 1200 |

| Second Hyperpolarizability (γ) | 8.0 x 10⁵ |

Note: The data in this table is illustrative and does not represent actual calculated values for 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-. All values are in atomic units (a.u.) unless otherwise specified.

Advanced Applications of 2,2 Bipyridine, 4,4 Bis 4 Methylphenyl in Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The utility of 2,2'-Bipyridine (B1663995), 4,4'-bis(4-methylphenyl)- in organic light-emitting diodes (OLEDs) stems from its role as a ligand in forming stable and highly efficient metal complexes, particularly with transition metals like iridium and platinum. These complexes are integral to the performance of modern OLED devices.

Emitter Materials for Phosphorescent and Fluorescent OLEDs

In OLEDs, the emitter layer is where electroluminescence occurs, converting electrical energy into light. Metal complexes utilizing the 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- ligand are often employed as dopants within this layer. The tolyl groups on the bipyridine backbone can influence the photophysical properties of the resulting complex, such as the emission wavelength and quantum efficiency.

For phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, iridium(III) complexes are of particular interest. The 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- ligand can be used as an ancillary ligand in heteroleptic Ir(III) complexes. While specific performance data for a complex solely using this ligand as the primary emitter component is not extensively detailed in readily available literature, the functionalization of bipyridine ligands with phenyl groups is a known strategy to tune the emission color and enhance the efficiency and stability of blue phosphorescent emitters. For instance, related bipyridine-based iridium(III) complexes have achieved high external quantum efficiencies (EQE) up to 14.9% for sky-blue emission.

Electron and Hole Transport Layers

While primarily known for its role in emitter materials, the electronic properties of bipyridine derivatives also allow for their use in charge transport layers. The nitrogen atoms in the bipyridine core give it an electron-deficient character, making it suitable for electron-transporting materials (ETMs). By incorporating 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- into larger molecular structures, materials can be designed to facilitate the injection and transport of electrons from the cathode to the emissive layer.

Conversely, while less common, derivatives can be functionalized with hole-transporting moieties to create materials for hole-transport layers (HTLs). However, the intrinsic electron-deficient nature of the bipyridine core makes its direct application in HTLs less straightforward without significant molecular engineering. Research has shown that related pyridine-based compounds can serve as effective hole-transporting materials.

Device Architecture and Performance Optimization

Optimizing device performance involves balancing charge mobility, preventing exciton (B1674681) quenching, and ensuring color stability. The steric bulk of the tolyl groups can help to suppress intermolecular interactions (like π-π stacking) between emitter molecules, which can otherwise lead to aggregation-induced quenching and a decrease in efficiency, particularly at high brightness levels.

Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- serves as a critical component in the sensitizing dyes used in Dye-Sensitized Solar Cells (DSSCs).

Photosensitizer Role and Efficiency Enhancement

The most successful sensitizers for DSSCs are often based on ruthenium(II) polypyridyl complexes. In these complexes, 2,2'-bipyridine derivatives act as the ligands that coordinate to the central ruthenium atom. The 2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)- ligand can be used as an ancillary or "spectator" ligand, where its primary role is to tune the photophysical and electrochemical properties of the dye.

The tolyl groups are electron-donating, which can modulate the energy levels of the dye's molecular orbitals. This tuning is crucial for efficient operation, which involves several key steps:

Light Absorption: The dye absorbs photons from sunlight, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The ligand structure influences the absorption spectrum of the dye.

Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of a semiconductor, typically titanium dioxide (TiO₂).

Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator in the electrolyte.